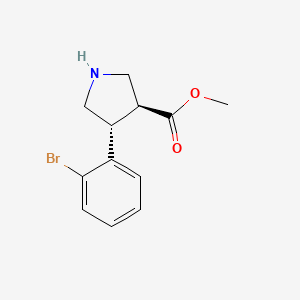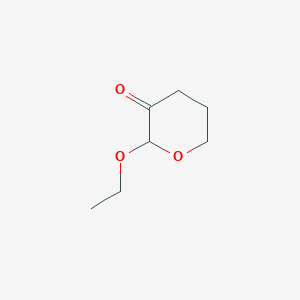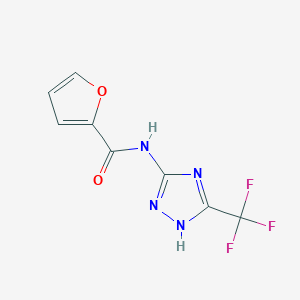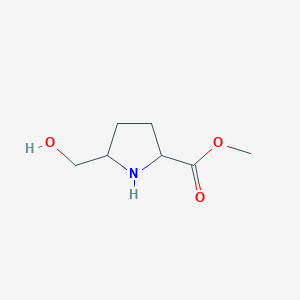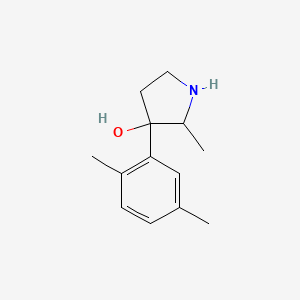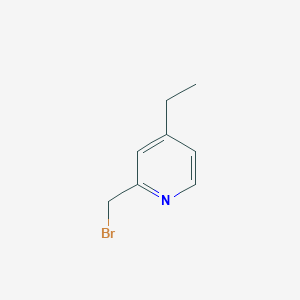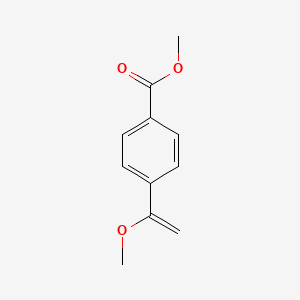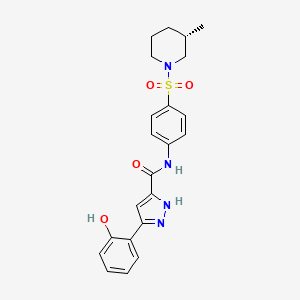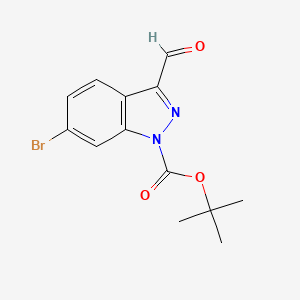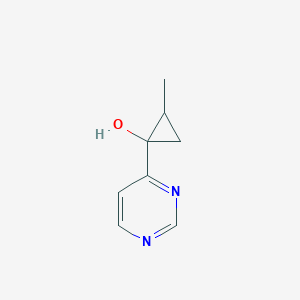
2-Methyl-1-(pyrimidin-4-yl)cyclopropanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(pyrimidin-4-yl)cyclopropanol is a chemical compound characterized by a cyclopropanol ring substituted with a methyl group and a pyrimidinyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol typically involves the cyclopropanation of a suitable pyrimidine derivative. One common method includes the reaction of 4-chloropyrimidine with 2-methylcyclopropanol under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-quality product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group in the cyclopropanol ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form the corresponding cyclopropane derivative.
Substitution: The pyrimidinyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced cyclopropane derivatives, and various substituted pyrimidinyl derivatives .
Scientific Research Applications
2-Methyl-1-(pyrimidin-4-yl)cyclopropanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
- 2-Methyl-1-(pyridin-4-yl)cyclopropanol
- 2-Methyl-1-(pyrimidin-2-yl)cyclopropanol
- 2-Methyl-1-(pyrimidin-5-yl)cyclopropanol
Comparison: Compared to these similar compounds, 2-Methyl-1-(pyrimidin-4-yl)cyclopropanol is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The position of the pyrimidinyl group can affect the compound’s ability to interact with molecular targets, making it a valuable compound for specific applications .
Properties
CAS No. |
53342-31-7 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
2-methyl-1-pyrimidin-4-ylcyclopropan-1-ol |
InChI |
InChI=1S/C8H10N2O/c1-6-4-8(6,11)7-2-3-9-5-10-7/h2-3,5-6,11H,4H2,1H3 |
InChI Key |
OCSIQUKCJSQBIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1(C2=NC=NC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



